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Introduction
Co-proxamol is a compound analgesic that was formerly widely prescribed for the

management of mild to moderate pain. It combines two active pharmaceutical ingredients:

dextropropoxyphene, a mild opioid analgesic, and paracetamol (acetaminophen), a non-opioid

analgesic and antipyretic. Understanding the pharmacokinetic and metabolic profiles of these

two components is crucial for comprehending the drug's efficacy, safety, and potential for drug-

drug interactions. This technical guide provides an in-depth overview of the absorption,

distribution, metabolism, and excretion of dextropropoxyphene and paracetamol in humans,

supported by quantitative data, detailed experimental methodologies, and visual

representations of metabolic pathways.

Pharmacokinetics of Co-proxamol Components
The overall pharmacokinetic profile of co-proxamol is a composite of the individual

pharmacokinetics of dextropropoxyphene and paracetamol.

Paracetamol (Acetaminophen)
Paracetamol is rapidly and almost completely absorbed from the gastrointestinal tract following

oral administration.[1][2] Its bioavailability is dose-dependent, increasing from approximately

70% to 90% with increasing doses.[2]
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Table 1: Summary of Pharmacokinetic Parameters of Paracetamol in Healthy Adults

Parameter Value Reference

Time to Peak Concentration

(Tmax)
10 - 60 minutes [3]

Peak Plasma Concentration

(Cmax)

11.06 ± 3.77 µg/mL (for a 600

mg dose)
[3]

Area Under the Curve (AUC0-

∞)

27.91 ± 6.09 µg.h/mL (for a

600 mg dose)
[3]

Volume of Distribution (Vd) ~0.9 L/kg [1]

Plasma Protein Binding
< 20% at therapeutic

concentrations
[2]

Elimination Half-life (t1/2) 1.9 - 2.5 hours [1]

Total Body Clearance (CL) ~5 mL/kg/min [1]

Dextropropoxyphene
Dextropropoxyphene is also well absorbed after oral administration.[4] However, it undergoes

extensive first-pass metabolism in the liver, resulting in a lower systemic bioavailability of

around 40%.[4]

Table 2: Summary of Pharmacokinetic Parameters of Dextropropoxyphene and

Norpropoxyphene in Healthy Adults
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Parameter
Dextropropoxyphe
ne

Norpropoxyphene Reference

Time to Peak

Concentration (Tmax)
2.0 - 2.5 hours 4.0 hours [5]

Peak Plasma

Concentration (Cmax)

0.05 - 0.1 µg/mL (for a

65 mg dose)

Not specified in this

format
[5]

Area Under the Curve

(AUC)

Higher in elderly

subjects

Higher in elderly

subjects
[5]

Volume of Distribution

(Vd)
12 - 26 L/kg Not specified [6]

Plasma Protein

Binding
~78% Not specified [4]

Elimination Half-life

(t1/2)
6 - 12 hours 30 - 36 hours [4][7]

Total Body Clearance

(CL)
Not specified Not specified

Metabolism of Co-proxamol Components
The metabolism of co-proxamol is characterized by the distinct and extensive

biotransformation of its two active ingredients, primarily in the liver.

Paracetamol Metabolism
Paracetamol is extensively metabolized in the liver via three main pathways:

Glucuronidation: This is the major metabolic pathway, accounting for 50-70% of paracetamol

metabolism.[3] It is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1,

UGT1A6, UGT1A9, and UGT2B15 being the primary isoforms involved.[8][9]

Sulfation: This pathway accounts for 20-30% of paracetamol metabolism and is mediated by

sulfotransferase (SULT) enzymes, including SULT1A1, SULT1A3, and SULT1C4.[10][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2590604/
https://pubmed.ncbi.nlm.nih.gov/2590604/
https://pubmed.ncbi.nlm.nih.gov/2590604/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/022450Orig1s000ClinPharmR.pdf
https://en.wikipedia.org/wiki/Dextropropoxyphene
https://en.wikipedia.org/wiki/Dextropropoxyphene
https://en.wikipedia.org/wiki/Norpropoxyphene
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4498995/
https://www.clinpgx.org/pathway/PA165986279
https://pubmed.ncbi.nlm.nih.gov/16696573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4819960/
https://www.researchgate.net/figure/The-competitive-relationship-between-paracetamol-sulfation-and-glutathione-GSH_fig1_346788027
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidation: A minor but clinically significant pathway (5-15%) is oxidation by the cytochrome

P450 (CYP) enzyme system, primarily CYP2E1 and CYP1A2.[12] This pathway leads to the

formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).

However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways

become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH

stores results in NAPQI binding to cellular proteins, causing hepatocellular necrosis.[3]
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Paracetamol Metabolic Pathways

Dextropropoxyphene Metabolism
Dextropropoxyphene is extensively metabolized in the liver, with the major pathway being N-

demethylation to its active metabolite, norpropoxyphene.[13][14] This reaction is primarily
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catalyzed by CYP3A4.[14] Norpropoxyphene has a longer half-life than the parent drug and

can accumulate with chronic dosing, contributing to both analgesic effects and toxicity.[7]

Minor metabolic pathways for dextropropoxyphene include:

Further N-demethylation: Norpropoxyphene can be further demethylated to

dinorpropoxyphene.[15]

Aromatic Hydroxylation: Hydroxylation of the phenyl rings can occur.[4][16]

Ester Hydrolysis: The propionate ester linkage can be hydrolyzed by esterases.[13][17]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.clinpgx.org/drug/PA451142
https://en.wikipedia.org/wiki/Norpropoxyphene
https://pubmed.ncbi.nlm.nih.gov/3352239/
https://en.wikipedia.org/wiki/Dextropropoxyphene
https://iunajaf.edu.iq/Gradual/Publicationoflectures/uploadsPdf/lec2.oxidative%20reaction.pdf%20-%202023.04.26%20-%2008.24.11pm.pdf
https://go.drugbank.com/drugs/DB00647
https://pubmed.ncbi.nlm.nih.gov/22813719/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Major Pathway

Minor Pathways

Dextropropoxyphene

N-Demethylation

CYP3A4, CYP3A5

Aromatic HydroxylationEster Hydrolysis

Norpropoxyphene
(Active Metabolite)

Further N-Demethylation

Urinary Excretion

Renal

Dinorpropoxyphene

Renal

Hydroxylated Metabolites

Renal

Hydrolysis Products

Renal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subject Screening

Randomization & Dosing

Sampling and Analysis

Pharmacokinetic & Statistical Analysis

Healthy Volunteers
(18-55 years)

Inclusion/Exclusion Criteria

Informed Consent

Randomization to
Treatment Sequence

Period 1:
Single Dose

(Test or Reference)

Washout Period
(≥ 7 days)

Serial Blood Sampling
(0-48 hours)

Period 2:
Single Dose

(Alternative Treatment)

Plasma Separation
& Storage

LC-MS/MS Analysis of
Dextropropoxyphene,

Norpropoxyphene, & Paracetamol

Calculation of PK Parameters
(Cmax, Tmax, AUC)

Statistical Analysis
(ANOVA, 90% CI)

Bioequivalence Conclusion
(80-125% CI)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15181980?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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